molecular formula C25H25FN2O3S B2463554 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzamide CAS No. 1208641-36-4

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzamide

Cat. No.: B2463554
CAS No.: 1208641-36-4
M. Wt: 452.54
InChI Key: GFBFETONGCZUPF-UHFFFAOYSA-N
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Description

The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, a sulfonyl group attached to a fluorophenyl group, and a benzamide group with three methyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tetrahydroquinoline ring, the sulfonyl group, and the benzamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl group, the fluorophenyl group, and the benzamide group. The sulfonyl group is a good leaving group, which could make this compound a potential electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group, the fluorophenyl group, and the benzamide group would likely impact properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer Research

A noteworthy application of related compounds is in anticancer research. For instance, 1,4‐Naphthoquinone derivatives, known for their structural complexity and biological activity, have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These compounds, especially those containing phenylaminosulfanyl moieties, demonstrated potent cytotoxic activities and induced apoptosis in cancer cells through the upregulation of caspase proteins and gene expression levels of caspases-3 and -7, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial Activity

Another important application is in developing antimicrobial agents. Compounds synthesized from 3-fluoro-4-morpholinoaniline, a linezolid intermediate, showed potent antimicrobial activity against various bacteria and fungi strains. These sulfonamides and carbamates were effective in inhibiting microbial growth, with certain derivatives displaying promising activity in minimal inhibitory concentration (MIC) tests. The study emphasizes the potential of these compounds in treating infections, supported by molecular docking studies that revealed good binding affinities to bacterial enzymes (Janakiramudu et al., 2017).

Materials Science

In materials science, sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers have been developed for high-temperature proton exchange membrane applications. These materials, doped with phosphoric acid, were synthesized and evaluated for their thermal stability, proton conductivity, and methanol permeability. The study provides insights into the potential use of these materials in fuel cell technologies, highlighting their durability and efficiency in high-temperature conditions (Seo et al., 2013).

Mechanism of Action

Without specific context or application, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism of action would depend on the specific biological target .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O3S/c1-16-13-17(2)24(18(3)14-16)25(29)27-21-9-6-19-5-4-12-28(23(19)15-21)32(30,31)22-10-7-20(26)8-11-22/h6-11,13-15H,4-5,12H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBFETONGCZUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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